molecular formula C11H7F3O B11891068 2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one CAS No. 76001-74-6

2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one

Cat. No.: B11891068
CAS No.: 76001-74-6
M. Wt: 212.17 g/mol
InChI Key: GKGBNHXNDIKNCZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one is a chemical compound that belongs to the class of trifluoromethyl ketones. This compound is characterized by the presence of a trifluoromethyl group attached to an indene moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one typically involves the reaction of indene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired product. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving trifluoromethyl groups.

    Industry: It is used in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, thereby exerting its effects.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

76001-74-6

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1H-inden-1-yl)ethanone

InChI

InChI=1S/C11H7F3O/c12-11(13,14)10(15)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H

InChI Key

GKGBNHXNDIKNCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C=CC2=C1)C(=O)C(F)(F)F

Origin of Product

United States

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